2-Bromo-4-chloro-3-(difluoromethyl)pyridine
Description
2-Bromo-4-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. The incorporation of these functional groups imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C6H3BrClF2N |
|---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
2-bromo-4-chloro-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-4(6(9)10)3(8)1-2-11-5/h1-2,6H |
InChI Key |
UUOJLOQBHVOFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactionsFor instance, the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine can yield the desired compound under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as microwave irradiation and catalytic reactions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the attached functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-3-(difluoromethyl)pyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(difluoromethyl)pyridine
Uniqueness
2-Bromo-4-chloro-3-(difluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specialized applications .
Biological Activity
2-Bromo-4-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound is characterized by the presence of bromine, chlorine, and a difluoromethyl group, which contribute to its unique chemical properties and potential therapeutic applications. The molecular formula is CHBrClFN, with a molecular weight of 242.45 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits notable biological activity, particularly as an inhibitor of LRRK2 kinase. This enzyme is implicated in various diseases, including cancer and neurodegenerative disorders such as Parkinson's disease. The compound's ability to interact with specific biological targets suggests its potential for therapeutic applications in these areas.
The biological activity of this compound is largely attributed to its structural features, which enhance its reactivity and binding affinity to target proteins. The difluoromethyl group, in particular, plays a critical role in modulating the electronic properties of the molecule, thereby influencing its interaction with biological systems.
Inhibition Studies
A study focusing on the inhibitory effects of this compound on LRRK2 kinase demonstrated significant inhibition at micromolar concentrations. This finding highlights the compound's potential as a lead compound for drug development targeting neurodegenerative diseases.
Toxicological Assessments
Toxicological evaluations have indicated that compounds with similar structures may pose risks upon inhalation. Symptoms associated with exposure include dizziness and fatigue, necessitating thorough safety evaluations during synthesis and application processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some notable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-(difluoromethyl)pyridine | Contains bromine and difluoromethyl | Key intermediate in various chemical syntheses |
| 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | Chlorine instead of bromine | Different reactivity patterns due to chlorine |
| 5-Amino-2-(trifluoromethyl)pyridine | Amino group addition | Potential bioactive agent with distinct properties |
| 2-Bromo-5-cyano-pyridine | Cyano group addition | Different electronic properties affecting reactivity |
| 4-Bromo-2-chloro-pyridine | Multiple halogens | Explores different halogen interactions |
Synthesis Methods
The synthesis of this compound typically involves halogenation and difluoromethylation reactions. Advanced techniques such as microwave irradiation and catalytic methods are often employed to optimize reaction conditions and improve efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
